![molecular formula C11H15NO2S B14330345 Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- CAS No. 109585-25-3](/img/structure/B14330345.png)
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a thioether group, which is further substituted with a nitromethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- typically involves the following steps:
Nitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to form nitrobenzene.
Thioether Formation: The final step involves the reaction of 1-methyl-1-(nitromethyl)propylbenzene with a thiol compound under basic conditions to form Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Concentrated nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Aplicaciones Científicas De Investigación
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The thioether group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-methylpropyl)-: Similar structure but lacks the nitro group, leading to different reactivity and applications.
Benzene, (1-methyl-1-propenyl)-: Contains a propenyl group instead of a nitromethyl group, resulting in different chemical properties.
Benzene, 1-methyl-4-propyl-: Similar structure but with a propyl group instead of a nitromethyl group, affecting its reactivity and applications.
Uniqueness
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- is unique due to the presence of both a nitro group and a thioether group, which impart distinct chemical and biological properties
Propiedades
Número CAS |
109585-25-3 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
(2-methyl-1-nitrobutan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C11H15NO2S/c1-3-11(2,9-12(13)14)15-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
VRKMFLDBTKEGJD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C[N+](=O)[O-])SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
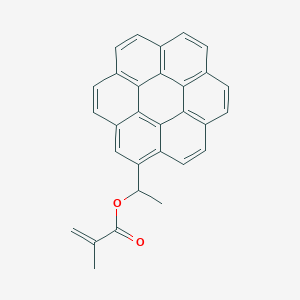
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
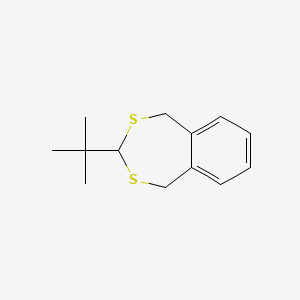

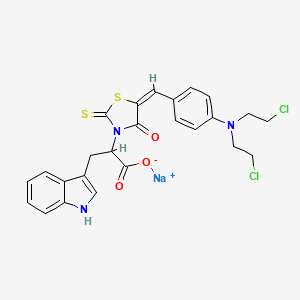
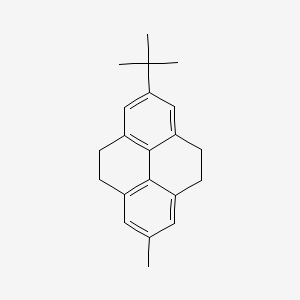
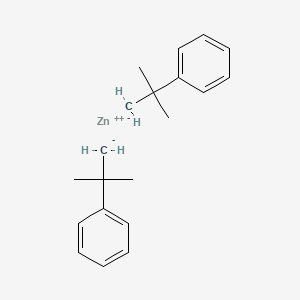
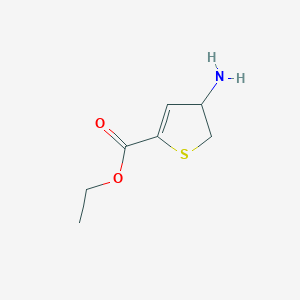
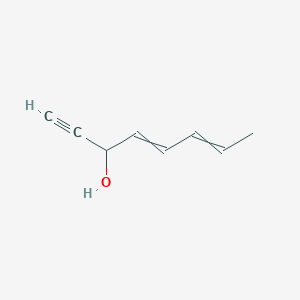

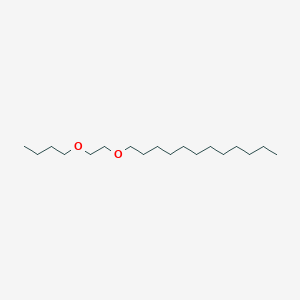
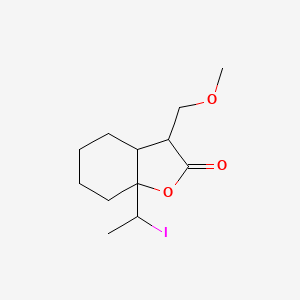
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
